(p-Aminophenacyl)trimethylammonium chloride
Description
(p-Aminophenacyl)trimethylammonium chloride is a quaternary ammonium compound (QAC) characterized by a phenacyl group (CH₂CO-) substituted with a para-aminophenyl moiety attached to a trimethylammonium cation. These analogs share the core trimethylammonium group but differ in substituents, leading to variations in applications, synthesis, and physicochemical properties. This article compares this compound with its closest analogs based on available data.
Properties
IUPAC Name |
[2-(4-aminophenyl)-2-oxoethyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13(2,3)8-11(14)9-4-6-10(12)7-5-9;/h4-7H,8H2,1-3H3,(H-,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQIDHUPDMDKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)C1=CC=C(C=C1)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884899 | |
| Record name | Benzeneethanaminium, 4-amino-N,N,N-trimethyl-.beta.-oxo-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24293-73-0 | |
| Record name | Benzeneethanaminium, 4-amino-N,N,N-trimethyl-β-oxo-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24293-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanaminium, 4-amino-N,N,N-trimethyl-beta-oxo-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024293730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanaminium, 4-amino-N,N,N-trimethyl-.beta.-oxo-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanaminium, 4-amino-N,N,N-trimethyl-.beta.-oxo-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (p-aminophenacyl)trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of (p-Aminophenacyl)trimethylammonium chloride involves the reaction of p-aminoacetophenone with trimethylamine hydrochloride in an organic solvent . The reaction conditions typically include heating the mixture to facilitate the reaction, followed by crystallization and drying to obtain the final product . Industrial production methods follow similar procedures but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
(p-Aminophenacyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the chloride ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(p-Aminophenacyl)trimethylammonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (p-Aminophenacyl)trimethylammonium chloride involves its interaction with molecular targets through ionic and covalent bonding. The compound’s cationic nature allows it to interact with negatively charged molecules, facilitating various biochemical and chemical processes . The specific pathways involved depend on the application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Properties
Key Observations :
- Phenyltrimethylammonium chloride is a simple aromatic QAC used in surfactants and as a methylation agent in organic synthesis. Its para-aminophenacyl analog may exhibit enhanced solubility or reactivity due to the electron-donating amino group .
- (2-Chloroethyl)trimethylammonium chloride demonstrates bioactivity in plant growth regulation, inducing shorter internodes and accelerated flowering. This contrasts with typical auxin/gibberellin responses, suggesting unique biochemical interactions .
- PMETACL and related polymerized QACs show broad-spectrum antimicrobial activity (>98% inhibition of E. coli and S. aureus), attributed to cationic charge disrupting bacterial membranes .
Antimicrobial Activity vs. Other QACs
Role in Plant Growth vs. Auxin/Gibberellin
- (2-Chloroethyl)trimethylammonium chloride antagonizes gibberellin-induced vegetative growth, promoting compact stems and early flowering in tomatoes. This contrasts with auxin, which typically elongates shoots .
- Phenyltrimethylammonium chloride lacks reported phytobiological activity, emphasizing the importance of substituent chemistry in bioactivity .
Hypothesis: The para-aminophenacyl group in the target compound could interact with plant hormone pathways differently due to its electron-rich aromatic system.
Physicochemical Properties and Stability
- Thermal Stability : QACs like PMETACL and phenyltrimethylammonium chloride degrade above 240°C, while polymerized forms exhibit higher thermal resistance .
- Solubility : Most QACs are water-soluble (e.g., trimethylammonium chloride forms deep eutectic solvents with urea ), but bulky substituents (e.g., phenacyl) may reduce solubility.
- Surface Ionization : Trimethylammonium salts exhibit high relative ionization efficiencies (RIE 5–10) in AMS measurements, similar to potassium salts .
Biological Activity
(p-Aminophenacyl)trimethylammonium chloride, a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
This compound is characterized by its quaternary ammonium structure, which contributes to its solubility and reactivity. Its chemical formula is C11H16ClN, and it is commonly utilized in biological research due to its ability to interact with cellular membranes and proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Interaction : The compound's quaternary ammonium structure allows it to interact with lipid bilayers, affecting membrane fluidity and permeability.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes by forming complexes that hinder their activity, which is crucial in metabolic pathways.
- Neurotransmitter Modulation : As a precursor to acetylcholine, it plays a role in neurotransmission, potentially impacting cognitive functions and muscle control.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for therapeutic agents.
- Cytotoxicity : Studies have shown that the compound can induce cytotoxic effects in cancer cell lines, suggesting its potential use in cancer therapy.
- Neuroprotective Effects : Its role as a precursor for acetylcholine implies potential neuroprotective benefits, particularly in neurodegenerative diseases.
Antimicrobial Efficacy
A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating significant antimicrobial potential.
Cytotoxicity in Cancer Research
In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was calculated at 25 µM, suggesting that the compound may serve as a lead for developing anticancer agents.
Data Tables
| Study | Organism/Cell Line | Effect Observed | Concentration (µg/mL or µM) |
|---|---|---|---|
| Antimicrobial Activity | S. aureus | Growth inhibition | 32 |
| Antimicrobial Activity | E. coli | Growth inhibition | 32 |
| Cytotoxicity | MCF-7 (Breast Cancer) | Decreased cell viability | IC50 = 25 µM |
Toxicological Evaluations
Toxicological studies have assessed the safety profile of this compound. Acute toxicity tests indicate that the compound has a relatively low toxicity profile when administered within recommended dosages. Long-term studies are necessary to fully understand its safety and potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
